molecular formula C10H14N2O5 B1265575 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol CAS No. 52551-67-4

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol

Cat. No.: B1265575
CAS No.: 52551-67-4
M. Wt: 242.23 g/mol
InChI Key: ULLVPKLPBOZYMK-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol is an organic compound with the molecular formula C10H14N2O5. It is characterized by the presence of a nitro group and a bis(2-hydroxyethyl)amino group attached to a phenol ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions help in mitigating oxidative damage in cells. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Moreover, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and heat. Long-term effects on cellular function have been observed, with prolonged exposure leading to changes in cell morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and enhancing cell survival. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, with specific dosages required to achieve desired outcomes without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, this compound can enhance the activity of enzymes involved in detoxification processes, aiding in the removal of harmful substances from cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol typically involves the nitration of 2-[Bis(2-hydroxyethyl)amino]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring. The nitration process often employs nitric acid as the nitrating agent, and the reaction is conducted at low temperatures to prevent over-nitration and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of mixed metal oxide catalysts has been explored to improve the selectivity and reduce the environmental impact of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent for biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of coatings, adhesives, and polymers

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(2-hydroxyethyl)amino]phenol
  • 2-[Bis(2-hydroxyethyl)amino]ethyl stearate
  • 4-[Bis(2-hydroxyethyl)amino]benzaldehyde

Uniqueness

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol is unique due to the presence of both a nitro group and a bis(2-hydroxyethyl)amino group on the phenol ring. This combination imparts distinct chemical reactivity and makes it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c13-5-3-11(4-6-14)9-2-1-8(12(16)17)7-10(9)15/h1-2,7,13-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLVPKLPBOZYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068765
Record name 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52551-67-4
Record name 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol
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Record name 2-(Bis(2-hydroxyethyl)amino)-5-nitrophenol
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Record name Phenol, 2-[bis(2-hydroxyethyl)amino]-5-nitro-
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Record name 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol
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Record name 2-[bis(2-hydroxyethyl)amino]-5-nitrophenol
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Record name 2-(BIS(2-HYDROXYETHYL)AMINO)-5-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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